Retra is a chemical compound with the molecular formula . It belongs to a class of compounds that exhibit various biological activities, particularly in pharmacology and toxicology. The compound has garnered attention due to its structural resemblance to retinoids, which are known for their role in cellular processes and development. Retra is classified as a sulfonamide derivative, characterized by the presence of sulfur and nitrogen in its structure.
Retra can be synthesized through various chemical methods, typically involving the modification of existing sulfonamide structures. It is not commonly found in nature but can be produced in laboratory settings for research and application purposes. The compound has been studied for its potential therapeutic effects, particularly in dermatological applications.
Retra falls under the category of synthetic organic compounds, specifically within the subcategory of sulfonamides. Its classification is significant due to the implications of its chemical properties and biological activities.
The synthesis of Retra generally involves a series of organic reactions that introduce the necessary functional groups into the base structure. Common methods include:
The synthesis often employs techniques such as:
These methods ensure that the final product retains the desired chemical characteristics necessary for its applications.
The molecular structure of Retra can be visualized as follows:
Key structural data includes:
Retra can participate in several chemical reactions, including:
The reaction mechanisms often involve:
These reactions are crucial for modifying Retra into derivatives with enhanced properties or new functionalities.
Retra exerts its biological effects primarily through interactions with cellular receptors involved in signaling pathways. The mechanisms include:
Experimental studies have indicated that Retra demonstrates activity at micromolar concentrations in cellular assays, suggesting potent biological effects comparable to established retinoids.
Relevant data from studies indicate that Retra maintains stability over a range of pH levels but may degrade under extreme conditions.
Retra has several applications in scientific research, particularly in:
Intracellular trafficking—the regulated movement of molecules through cellular compartments—has emerged as a critical pharmacological target. Early modulators like retinoids demonstrated that small molecules could influence protein localization and function, but lacked specificity [9]. The discovery of vesicular transport machinery (COPI/COPII complexes, SNARE proteins) revealed precise mechanisms for manipulating biomolecular trafficking between organelles like the endoplasmic reticulum, Golgi apparatus, and endosomes [3] [7]. This knowledge enabled first-generation trafficking modulators, though their applications were limited by off-target effects and poor bioavailability. The field evolved with antibody-drug conjugates (ADCs), which exploit receptor-mediated endocytosis for targeted delivery, highlighting the therapeutic potential of controlling subcellular localization [5]. These advances laid the groundwork for precision trafficking modulators like RETRA.
RETRA (Reactivating Transcriptional Reporter Activity) emerged as a novel small molecule amid the rise of oligonucleotide therapies. While antisense oligonucleotides (ASOs) and siRNAs dominated targeted therapy research, their delivery faced challenges: limited tissue penetration, endosomal entrapment, and reliance on carrier systems [2] [4]. RETRA represented a paradigm shift—a low-molecular-weight compound (269.34 g/mol) capable of precise intracellular action without complex delivery vehicles [6]. Its discovery stemmed from screening compounds that reactivate p73 tumor suppressor function in mutant p53 cancers, a pathway inaccessible to traditional oligonucleotides [1]. Unlike gapmer ASOs (e.g., mipomersen) requiring RNase H activation, RETRA operates through protein-complex dissociation, offering a distinct mechanistic niche [4].
RETRA exemplifies the therapeutic impact of optimized intracellular trafficking. Effective subcellular localization is paramount for molecules targeting nuclear or cytoplasmic pathways. RETRA’s ability to penetrate endosomal membranes and reach cytosolic/nuclear compartments enables its function as a p73 liberator—a feat challenging for nucleic acid-based therapeutics [3] [7]. Its physicochemical properties (e.g., water solubility of 464.10 mM in DMSO) facilitate diffusion through hydrophilic phases, while selective accumulation in tumor cells minimizes off-target effects [6]. Optimizing these parameters allows RETRA to bypass lysosomal degradation pathways that limit oligonucleotide therapies, achieving sufficient intracellular concentrations for antitumor activity [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7